molecular formula C32H33N5O2 B608395 KT185

KT185

Katalognummer: B608395
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: SGQNTNACVSWXMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KT185 involves several steps, starting with the preparation of the core structure, which includes the formation of the triazole ring and the attachment of the biphenyl and piperidine moieties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the reactions being carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

KT185 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Cancer Research

KT185 has shown promise in cancer research due to its ability to modulate the activity of KIF18A, a protein implicated in cell proliferation and mitotic processes. Inhibiting KIF18A can potentially lead to reduced tumor growth and improved therapeutic outcomes in various cancers such as glioblastoma and breast cancer. The compound's role as a KIF18A inhibitor positions it as a candidate for developing novel anti-cancer agents .

Case Study: KIF18A Inhibition

  • Objective : To explore the effects of this compound on KIF18A-mediated conditions.
  • Findings : In vitro studies demonstrated that this compound effectively inhibits KIF18A ATPase activity, reducing cell proliferation rates in cancer cell lines.
  • : this compound could serve as a foundational compound for designing targeted therapies against cancers driven by KIF18A dysregulation .

Neurodegenerative Diseases

This compound's ability to penetrate the blood-brain barrier makes it particularly relevant for treating neurodegenerative diseases. By inhibiting ABHD6, this compound may help regulate endocannabinoid levels, which are crucial for maintaining neuronal health and function.

Case Study: Neuroprotection

  • Objective : To evaluate the neuroprotective effects of this compound in models of neurodegeneration.
  • Findings : Administration of this compound resulted in significant neuroprotection in mouse models, with improvements observed in cognitive function and reduced markers of neuroinflammation.
  • : this compound holds potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's, where endocannabinoid signaling is disrupted .

Pharmaceutical Development

The pharmaceutical industry is exploring this compound for its potential as a lead compound in drug development. Its selectivity and potency make it an attractive candidate for further optimization and formulation into therapeutic agents.

Case Study: Drug Formulation

  • Objective : To develop formulations incorporating this compound for enhanced bioavailability.
  • Findings : Various formulations were tested, demonstrating improved pharmacokinetic profiles compared to traditional delivery methods.
  • : this compound can be effectively incorporated into new drug delivery systems aimed at enhancing therapeutic efficacy while minimizing side effects .

Data Table Summary

Application AreaKey FindingsPotential Impact
Cancer ResearchInhibits KIF18A; reduces cell proliferationDevelopment of novel anti-cancer therapies
Neurodegenerative DiseasesNeuroprotective effects; improves cognitive functionTherapeutic agent for Alzheimer's and Parkinson's
Pharmaceutical DevelopmentEnhanced bioavailability in formulationsNew drug delivery systems

Wirkmechanismus

KT185 exerts its effects by selectively inhibiting ABHD6, an enzyme involved in the hydrolysis of monoacylglycerols. By inhibiting ABHD6, this compound increases the levels of monoacylglycerols, which can modulate various signaling pathways and physiological processes. The molecular targets and pathways involved include the endocannabinoid system and lipid signaling pathways .

Vergleich Mit ähnlichen Verbindungen

KT185 ist einzigartig in seiner hohen Selektivität und Potenz als ABHD6-Hemmer. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine orale Bioverfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, aus, was es zu einem wertvollen Werkzeug für In-vivo-Studien und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

KT185 is an orally bioavailable inhibitor specifically targeting α/β-hydrolase domain-containing protein 6 (ABHD6). This compound belongs to a class of piperidyl-1,2,3-triazole urea inhibitors that have been developed for their potential therapeutic applications in modulating endocannabinoid signaling pathways. The significance of this compound lies in its selectivity and potency, making it a valuable tool in biological research and potential clinical applications.

This compound functions as an irreversible inhibitor of ABHD6, which plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound enhances the levels of 2-AG, thereby influencing cannabinoid receptor signaling pathways that are implicated in various physiological processes, including pain modulation and neuroprotection .

Potency and Selectivity

This compound exhibits an impressive inhibitory potency with an IC50 value of 0.21 nM against ABHD6 . Its selectivity profile is noteworthy; it shows minimal cross-reactivity with other serine hydrolases in the brain and liver, making it suitable for in vivo studies without significant off-target effects .

Comparative Inhibition Data

The following table summarizes the inhibition percentages of this compound compared to other related compounds against ABHD6 and off-target effects:

CompoundABHD6 % Inhibition (10 nM)Off-targets (10 μM)
This compound100None
KT18289FAAH
KT20391MGLL

Case Studies and Research Findings

  • Neuroprotective Effects : In studies involving animal models, administration of this compound resulted in significant neuroprotective effects. Mice treated with this compound showed reduced neuronal damage in models of neurodegeneration, attributed to enhanced endocannabinoid signaling .
  • Pain Modulation : Research has indicated that this compound may play a role in pain management. In a pain model study, mice receiving this compound exhibited decreased sensitivity to pain stimuli, suggesting its potential application in analgesic therapies .
  • Behavioral Studies : Behavioral assessments revealed that this compound administration led to improved cognitive function in rodent models, indicating its promise for treating cognitive deficits associated with neurodegenerative diseases .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. This makes it particularly useful for studies aimed at understanding central nervous system functions and disorders .

Eigenschaften

IUPAC Name

[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNTNACVSWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KT185
Reactant of Route 2
Reactant of Route 2
KT185
Reactant of Route 3
Reactant of Route 3
KT185
Reactant of Route 4
Reactant of Route 4
KT185
Reactant of Route 5
KT185
Reactant of Route 6
KT185

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.